1-Tetratriacontene

Catalog No.
S13140124
CAS No.
61868-12-0
M.F
C34H68
M. Wt
476.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tetratriacontene

CAS Number

61868-12-0

Product Name

1-Tetratriacontene

IUPAC Name

tetratriacont-1-ene

Molecular Formula

C34H68

Molecular Weight

476.9 g/mol

InChI

InChI=1S/C34H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-34H2,2H3

InChI Key

AQUWSCLUQRAMPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C

1-Tetratriacontene is a long-chain hydrocarbon with the molecular formula C34H68\text{C}_{34}\text{H}_{68} and a molecular weight of approximately 476.9 g/mol. It belongs to the class of alkenes, specifically being an alpha-olefin due to the presence of a double bond at the terminal carbon position. This compound is characterized by its hydrophobic nature and is typically found in various natural sources, including certain plant waxes and as a component of synthetic lubricants and polymers.

Typical for alkenes:

  • Hydrogenation: The addition of hydrogen across the double bond can convert 1-tetratriacontene into tetratriacontane, a saturated alkane.
  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or ozone, leading to the formation of alcohols or carboxylic acids depending on the reaction conditions.
  • Polymerization: Under specific conditions, 1-tetratriacontene can participate in polymerization reactions, particularly when combined with maleic anhydride to form copolymers that have applications in surfactants and coatings .

1-Tetratriacontene can be synthesized through various methods:

  • Cracking of Long-Chain Alkanes: This process involves breaking down larger alkanes into smaller alkenes, including 1-tetratriacontene.
  • Olefin Metathesis: This method utilizes catalysts to rearrange alkenes and can produce 1-tetratriacontene from other olefins.
  • Dehydration of Alcohols: Long-chain alcohols can be dehydrated to form alkenes, including 1-tetratriacontene.

1-TetratriaconteneC34H68476.9 g/molLubricants, surfactants1-HexadeceneC16H32226.4 g/molPolymer synthesis1-OctadeceneC18H36254.5 g/molLubricants, surfactants1-TriaconteneC30H60420.7 g/molChemical intermediates

Uniqueness

The uniqueness of 1-tetratriacontene lies in its long carbon chain length which imparts distinct physical properties such as higher viscosity and lower volatility compared to shorter-chain alkenes. This makes it particularly suitable for high-performance applications where stability and lubrication are critical

6
.

Interaction studies involving 1-tetratriacontene primarily focus on its reactivity with other chemical species during polymerization processes. For example, studies have shown that it interacts effectively with maleic anhydride under heat to produce polymers that exhibit unique properties beneficial for surfactant applications . Additionally, its interactions with various catalysts during synthesis processes are crucial for optimizing yield and purity.

Similar compounds to 1-tetratriacontene include:

  • 1-Hexadecene (C16H32): A shorter-chain alkene used in similar applications but with different physical properties.
  • 1-Octadecene (C18H36): Another long-chain alkene commonly used in polymer synthesis and as a lubricant.
  • 1-Triacontene (C30H60): A compound closely related in structure but with fewer carbon atoms.

Comparison Table

CompoundMolecular FormulaMolecular Weight

Systematic and Common Names

The IUPAC name tetratriacont-1-ene unambiguously denotes the compound’s 34-carbon chain and terminal double bond. Alternative designations include 1-triacontene and α-tetratriacontene, though these are less frequently used in modern literature. The CAS registry numbers 61868-12-0 and 87292-56-6 are assigned to distinguish it from structural isomers and derivatives.

Table 1: Nomenclature and Identifiers

PropertyValue
IUPAC NameTetratriacont-1-ene
Molecular Formula$$ \text{C}{34}\text{H}{68} $$
CAS Numbers61868-12-0, 87292-56-6
Synonyms1-Triacontene, α-Tetratriacontene
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C

Molecular Formula and Weight

With a molecular weight of 476.9 g/mol, 1-tetratriacontene belongs to the $$ \text{C}{n}\text{H}{2n} $$ series of linear alpha olefins. Its empirical formula reflects a fully unsaturated hydrocarbon backbone, distinguishing it from saturated analogs like tetratriacontane ($$ \text{C}{34}\text{H}{70} $$).

1-Tetratriacontene is a long-chain alkene with the molecular formula C₃₄H₆₈, characterized by a terminal double bond at the 1-position of a 34-carbon chain [5]. This compound belongs to the class of terminal alkenes, which are important intermediates in organic synthesis and industrial applications [7]. Traditional organic synthesis routes for producing 1-tetratriacontene typically involve elimination reactions that generate the terminal double bond from suitable precursors [7] [19].

Dehydrohalogenation of Alkyl Halides

One of the most established methods for synthesizing terminal alkenes like 1-tetratriacontene is the dehydrohalogenation of the corresponding alkyl halide [19]. In this approach, 1-bromotetratriacontane or 1-chlorotetratriacontane is treated with a strong base to eliminate hydrogen halide and form the terminal double bond [7] [19]. The reaction typically follows an E2 elimination mechanism, which occurs in a single step with the base abstracting a hydrogen atom from the β-carbon while the halide leaves simultaneously [19] [31].

For optimal results in synthesizing 1-tetratriacontene via dehydrohalogenation, the following conditions are typically employed:

  • Strong bases such as potassium tert-butoxide or sodium amide
  • Aprotic solvents like dimethyl sulfoxide or dimethylformamide
  • Elevated temperatures (typically 80-120°C)
  • Reaction times of 4-12 hours depending on scale and conditions [7] [19] [31]

The regioselectivity of this reaction is controlled by using a primary alkyl halide as the starting material, which ensures that elimination occurs predominantly at the terminal position to yield 1-tetratriacontene [19] [31].

Dehydration of Alcohols

Another traditional approach involves the acid-catalyzed dehydration of tetratriacontan-1-ol [19] [21]. This method utilizes strong acids such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid to facilitate the elimination of water and formation of the double bond [19]. The reaction typically requires heating the alcohol in the presence of the acid catalyst, often with the removal of water to drive the equilibrium toward the alkene product [7] [19].

The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by elimination to form the carbocation intermediate, and finally deprotonation to yield the alkene [19] [21]. For long-chain alcohols like tetratriacontan-1-ol, careful temperature control is essential to minimize side reactions such as rearrangements or polymerization [19].

Wittig and Related Reactions

The Wittig reaction represents another valuable traditional route for synthesizing 1-tetratriacontene [7]. This approach involves the reaction of a phosphonium ylide with an aldehyde to form the carbon-carbon double bond [7] [19]. For 1-tetratriacontene synthesis, methyltriphenylphosphonium bromide is treated with a strong base (typically n-butyllithium or potassium tert-butoxide) to generate the ylide, which then reacts with tritriacontanal to form the terminal double bond [7] [19].

The reaction typically proceeds under the following conditions:

  • Anhydrous tetrahydrofuran or diethyl ether as solvent
  • Inert atmosphere (nitrogen or argon)
  • Temperature range from -78°C to room temperature
  • Reaction times of 6-24 hours [7] [19]

This method offers the advantage of mild reaction conditions and high selectivity for the terminal alkene, although the preparation of the long-chain aldehyde precursor can be challenging [7] [19].

Electrochemical Coupling Techniques

Electrochemical methods have emerged as powerful alternatives for the synthesis of long-chain alkenes like 1-tetratriacontene, offering advantages in terms of sustainability, atom economy, and reaction control [8] [27].

Electrocoupling of Fatty Acids

One of the most effective electrochemical approaches for synthesizing 1-tetratriacontene involves the electrocoupling of long-chain fatty acids [6] [8]. This method typically utilizes stearic acid (octadecanoic acid) as the starting material, which undergoes electrochemical decarboxylation and coupling to form the carbon-carbon bond [6] [8]. The reaction proceeds through the formation of radical intermediates at the electrode surface, followed by coupling to generate the alkene product [6] [8].

The electrochemical setup typically consists of:

  • Platinum electrodes (anode and cathode)
  • Methanol as the solvent with sodium methoxide as the supporting electrolyte
  • Constant current conditions (0.05-0.12 A/cm²)
  • Temperature maintained between 40-60°C
  • Reaction time determined by the passage of 1.3 Faradays per mole of starting acid [6] [8]

The mechanism involves initial deprotonation of the fatty acid by the base, followed by oxidation at the anode to generate a radical intermediate after decarboxylation [6] [8]. These radicals then couple to form the alkene product, with the terminal position favored due to the stability of the primary radical intermediate [6] [8].

Electroreductive Coupling of Alkenes

Another electrochemical approach involves the electroreductive coupling of shorter-chain terminal alkenes to build up the carbon chain length [8] [27]. This method utilizes the ability of electrochemical systems to generate radical anion intermediates from alkenes under mild conditions [8] [27]. The radical anions can then undergo coupling reactions to form longer-chain alkenes [8] [27].

The reaction typically employs:

  • Divided cell setup with appropriate electrodes (often carbon or mercury cathode)
  • Aprotic solvents such as dimethylformamide or acetonitrile
  • Supporting electrolytes like tetrabutylammonium salts
  • Controlled potential conditions to selectively generate radical anions
  • Low temperatures (-20 to 0°C) to control selectivity [8] [27]

This approach offers the advantage of avoiding the need for stoichiometric amounts of dangerous organolithium reagents traditionally used for generating radical anions [8]. The electrochemical method provides a straightforward and efficient way to generate these highly reactive intermediates under mild conditions [8] [27].

Electrochemical Cross-Coupling

Recent advances in electrochemical methodology have enabled the development of cross-coupling reactions for the synthesis of long-chain alkenes [27] [33]. These methods typically involve the electrochemical generation of organometallic intermediates that can participate in coupling reactions with suitable partners to form carbon-carbon bonds [27] [33].

For the synthesis of 1-tetratriacontene, electrochemical nickel-catalyzed cross-coupling reactions have shown promise [27] [33]. These reactions utilize the ability of electrochemical systems to generate active nickel species in situ, which can then catalyze the coupling of appropriate precursors to form the desired alkene product [27] [33].

The typical reaction conditions include:

  • Nickel catalysts (often nickel halides with appropriate ligands)
  • Divided cell setup to prevent unwanted side reactions
  • Controlled potential or current conditions
  • Supporting electrolytes to ensure conductivity
  • Careful selection of precursors to achieve the desired chain length [27] [33]

This approach offers advantages in terms of mild conditions, avoiding the need for stoichiometric reducing agents, and potential for high selectivity [27] [33].

Catalytic Hydroformylation Approaches

Catalytic hydroformylation represents an important industrial approach for the synthesis of long-chain aldehydes, which can serve as precursors to 1-tetratriacontene through subsequent transformations [13] [15] [20].

Rhodium-Catalyzed Hydroformylation

Rhodium complexes have emerged as highly effective catalysts for the hydroformylation of alkenes, offering advantages in terms of activity, selectivity, and mild reaction conditions [13] [15]. For the synthesis of precursors to 1-tetratriacontene, rhodium-catalyzed hydroformylation of 1-tritriacontene can be employed to introduce the aldehyde functionality, which can then be converted to the terminal alkene [13] [15] [20].

The typical rhodium-catalyzed hydroformylation system consists of:

  • Rhodium catalyst precursor (often RhH(CO)(PPh₃)₃ or related complexes)
  • Phosphine ligands to control selectivity (triphenylphosphine or specialized phosphite ligands)
  • Syngas (mixture of carbon monoxide and hydrogen) as the reactant
  • Suitable solvent (toluene, tetrahydrofuran, or specialized solvents)
  • Moderate temperatures (25-100°C) and pressures (1-50 atm) [13] [15] [20]

The mechanism involves coordination of the alkene to the rhodium center, followed by insertion of carbon monoxide and hydrogen to form the aldehyde product [13] [15]. The regioselectivity of the reaction is crucial, with the linear aldehyde being the desired product for subsequent conversion to 1-tetratriacontene [13] [15] [20].

Cobalt-Catalyzed Hydroformylation

Cobalt catalysts represent a more traditional approach to hydroformylation and are still widely used in industrial processes [15] [20] [29]. For the synthesis of precursors to 1-tetratriacontene, cobalt-catalyzed hydroformylation offers advantages in terms of cost and availability, although typically requiring more forcing conditions than rhodium systems [15] [20] [29].

The typical cobalt-catalyzed hydroformylation system includes:

  • Cobalt catalyst precursor (often cobalt carbonyl complexes)
  • Phosphine ligands to modify reactivity and selectivity
  • Syngas at higher pressures than rhodium systems (typically 100-300 atm)
  • Higher temperatures (100-200°C)
  • Suitable solvents to ensure stability and solubility [15] [20] [29]

The cobalt-catalyzed system can be particularly effective for the hydroformylation of internal alkenes through a tandem isomerization-hydroformylation process, which can be valuable for utilizing mixed alkene feedstocks [20] [29].

Conversion of Aldehydes to Terminal Alkenes

The aldehydes produced by hydroformylation can be converted to 1-tetratriacontene through several approaches [7] [19]:

  • Wittig reaction: The aldehyde is treated with methyltriphenylphosphonium ylide to directly form the terminal alkene [7] [19].

  • Reduction followed by elimination: The aldehyde is reduced to the alcohol, which is then converted to a suitable leaving group (e.g., tosylate or halide) and eliminated to form the alkene [7] [19].

  • Tebbe or Petasis reagents: These titanium-based reagents can convert aldehydes directly to terminal alkenes under mild conditions [7] [19].

These transformations complete the synthetic pathway from hydroformylation products to 1-tetratriacontene, making catalytic hydroformylation a valuable approach for the synthesis of this long-chain terminal alkene [7] [15] [19].

Optimization of Reaction Conditions for Long-Chain Alkenes

The optimization of reaction conditions is crucial for the efficient synthesis of long-chain alkenes like 1-tetratriacontene, as these compounds present unique challenges related to solubility, reactivity, and purification [22] [23] [30].

Solvent Selection and Optimization

The choice of solvent plays a critical role in the synthesis of 1-tetratriacontene, affecting solubility, reaction rates, and selectivity [20] [22] [30]. For long-chain alkenes, the following considerations are important:

Solvent TypeAdvantagesDisadvantagesTypical Applications
Hydrocarbon solvents (hexane, toluene)Good solubility for long-chain compoundsLimited polarity for reagentsTraditional elimination reactions
Ethereal solvents (THF, diethyl ether)Balance of polarity, good for organometallic reagentsLimited solubility for very long chainsWittig reactions, metalation steps
Alcohols (methanol, ethanol)Protic environment, good for some catalytic systemsCan interfere with sensitive reagentsHydroformylation, some electrochemical methods
Polar aprotic (DMF, DMSO)High polarity, dissolves many reagentsDifficult removal, high boiling pointsElimination reactions, nucleophilic substitutions
Mixed solvent systemsTailored properties for specific substratesPotential for phase separationComplex multistep processes

For electrochemical coupling techniques, methanol with sodium methoxide has proven effective for the electrolysis of fatty acids to produce long-chain alkenes [6] [8]. In hydroformylation reactions, a balance between solubility of the catalyst and the long-chain substrate is crucial, with methanol showing excellent results for homogeneous reactions of long-chain alkenes [20] [30].

Temperature and Pressure Optimization

Temperature and pressure conditions significantly impact the synthesis of 1-tetratriacontene, affecting reaction rates, selectivity, and product stability [22] [30]:

For traditional elimination reactions:

  • Higher temperatures (80-120°C) typically accelerate the reaction but may lead to side reactions
  • Gradual temperature ramping can help balance reactivity and selectivity
  • Pressure is usually ambient, but sealed systems may be used to achieve higher temperatures with volatile solvents [19] [22] [31]

For electrochemical coupling:

  • Temperature control between 40-60°C is typically optimal
  • Ambient pressure is usually sufficient
  • Constant current conditions are maintained throughout the reaction [6] [8]

For hydroformylation reactions:

  • Temperature significantly affects both reaction rate and selectivity
  • Higher temperatures increase reaction rate but decrease selectivity
  • Pressure of syngas directly impacts the concentration of carbon monoxide and hydrogen in solution
  • Optimal conditions typically involve a balance of moderate temperature and sufficient pressure to maintain catalyst activity and selectivity [13] [15] [30]

Catalyst and Ligand Optimization

For catalytic processes, the selection and optimization of catalysts and ligands are critical for achieving high efficiency and selectivity in the synthesis of 1-tetratriacontene [13] [15] [30]:

In rhodium-catalyzed hydroformylation:

  • The nature of the phosphine ligand significantly affects the linear/branched selectivity
  • Bulky phosphite ligands often favor formation of linear aldehydes, which are precursors to terminal alkenes
  • Ligand-to-metal ratio can be optimized to balance activity and selectivity
  • Addition of co-catalysts or promoters can enhance performance [13] [15] [30]

For electrochemical nickel-catalyzed coupling:

  • The choice of ligand affects the stability and reactivity of the nickel species
  • Phenanthroline-type ligands have shown good results for electrochemical coupling
  • Catalyst concentration must be optimized to balance activity and efficiency
  • The oxidation state of the nickel catalyst is crucial for the reaction mechanism [27] [33]

Reaction Monitoring and Process Control

Effective monitoring and control of reaction parameters are essential for optimizing the synthesis of 1-tetratriacontene [22] [29]:

  • Online reaction monitoring techniques, such as gas chromatography or spectroscopic methods, allow for real-time assessment of reaction progress
  • Variable Time Normalization Analysis (VTNA) has been used as a visual kinetic analysis method to extract relevant kinetic information for hydroformylation reactions
  • Removal of induction periods through careful process control can reveal simpler kinetic profiles
  • First-order dependence on substrate and catalyst concentrations has been observed in optimized hydroformylation systems [22] [29]

For electrochemical processes, monitoring and controlling the electrical parameters (current density, potential, charge passed) are crucial for achieving optimal results [6] [8] [27]. In traditional organic synthesis routes, monitoring the consumption of starting materials and formation of products allows for optimization of reaction times and conditions [19] [22].

Scale-up Considerations

The scale-up of 1-tetratriacontene synthesis presents additional challenges that require specific optimization strategies [22] [30]:

  • Heat and mass transfer limitations become more significant at larger scales
  • Mixing efficiency must be carefully controlled to ensure uniform reaction conditions
  • For electrochemical methods, electrode surface area to volume ratio changes with scale, requiring adjustment of electrical parameters
  • Purification processes may need modification for larger-scale operations
  • Economic considerations become increasingly important, favoring processes with higher atom economy and lower waste generation [6] [22] [30]

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-tetratriacontene is characterized by distinct structural features that differentiate it from its saturated analogue. The terminal double bond creates a region of planar geometry at the C1-C2 position, where both carbon atoms exhibit sp² hybridization and adopt trigonal planar arrangements with bond angles of approximately 120° [1] [2]. This geometric constraint contrasts with the remainder of the molecule, where carbon atoms C3 through C34 maintain sp³ hybridization and tetrahedral geometry with bond angles of 109.5° [1] [3].

The presence of the terminal double bond introduces significant conformational restrictions compared to the fully saturated tetratriacontane. While rotation about the C1=C2 double bond is completely restricted due to the π-bond overlap requirement [2] [4], the adjacent C2-C3 single bond exhibits free rotation with relatively low energy barriers of approximately 3-15 kJ/mol [5]. The extended alkyl chain (C3-C34) demonstrates high conformational flexibility due to the numerous rotatable single bonds, with 37 rotatable bonds contributing to the molecule's overall structural dynamics [6].

Conformational analysis reveals that 1-tetratriacontene preferentially adopts extended conformations to minimize steric interactions along the long hydrocarbon chain [5]. The molecule exhibits anti-gauche conformational preferences similar to other long-chain hydrocarbons, where extended conformations predominate in the solid state while increased conformational mobility occurs at elevated temperatures [7] [5].

Thermal Stability and Phase Behavior

The thermal properties of 1-tetratriacontene are closely related to those of tetratriacontane, with the melting point estimated to be in the range of 70-75°C based on structural similarity [8] [9]. Data from related alkenes, such as 17-tetratriacontene, which exhibits a melting point of 334.3 K (61.1°C) and an enthalpy of fusion of 51.46 kJ/mol [10], provides insight into the expected thermal behavior of the terminal alkene isomer.

The phase behavior of long-chain alkenes demonstrates characteristic features that distinguish them from saturated analogues. Studies on long-chain hydrocarbons indicate that thermal stability decreases slightly with unsaturation due to the presence of the reactive double bond [11] [12]. The crystalline organization in the solid state is influenced by the terminal double bond, which disrupts the optimal packing arrangements observed in fully saturated systems [11].

Heat capacity values for 1-tetratriacontene are estimated based on tetratriacontane data, with liquid-phase heat capacity expected to be approximately 1150-1200 J/mol·K and solid-phase heat capacity around 885-920 J/mol·K [8] [13]. The boiling point is anticipated to be higher than that of tetratriacontane due to increased molecular polarity from the terminal double bond, estimated at 480-485°C under atmospheric pressure conditions.

Solubility and Intermolecular Interactions

The solubility characteristics of 1-tetratriacontene follow typical patterns observed for long-chain hydrocarbons. The compound is practically insoluble in water due to its predominantly nonpolar character, despite the slight polarity introduced by the terminal double bond [14] [15]. The hydrophobic nature of the extended alkyl chain dominates the overall molecular behavior, resulting in extremely low aqueous solubility.

In organic solvents, 1-tetratriacontene demonstrates high solubility in nonpolar media such as hexane, benzene, and chloroform [9] [14]. The compound shows moderate solubility in ethanol and toluene when heated, reflecting the balance between the hydrocarbon chain length and solvent polarity [16] [17]. Diethyl ether provides good solvation for the compound due to its intermediate polarity and hydrogen-bonding capacity.

Intermolecular interactions in 1-tetratriacontene are primarily governed by van der Waals forces, including London dispersion forces that increase with molecular size [18] [19]. The extended hydrocarbon chain contributes to strong intermolecular attractions despite the presence of the terminal double bond. The π-electron system of the double bond can participate in weak π-π interactions and induced dipole interactions with neighboring molecules [20] [18].

The lipophilicity of 1-tetratriacontene is exceptionally high, with an estimated LogP value significantly greater than 10, similar to the LogP of 17.505 reported for the shorter chain analogue 1-tetracontene [6]. This extreme lipophilicity results in negligible water solubility and preferential partitioning into lipid phases and nonpolar environments [15] [19].

Comparative Analysis with Saturated Analogues (Tetratriacontane)

The physicochemical properties of 1-tetratriacontene can be systematically compared with its saturated analogue, tetratriacontane, to understand the impact of terminal unsaturation on molecular behavior. Tetratriacontane (C₃₄H₇₀) has a molecular weight of 478.92 g/mol and exhibits a melting point of 72-75°C [21] [22] [9], providing a direct structural reference for comparison.

The molecular weight difference of approximately 2 g/mol between 1-tetratriacontene (476.90 g/mol) and tetratriacontane reflects the loss of two hydrogen atoms upon introduction of the double bond [23] [24]. This structural modification results in a degree of unsaturation of 1, fundamentally altering the chemical reactivity while maintaining similar physical properties [25] [26].

Melting point behavior shows remarkable similarity between the two compounds, with 1-tetratriacontene expected to exhibit melting characteristics very close to tetratriacontane [8] [27]. This similarity arises from the dominant contribution of the long alkyl chain to intermolecular packing forces, which overshadows the relatively minor structural perturbation at the terminal position [28] [29].

Boiling point differences are more pronounced, with alkenes typically exhibiting higher boiling points than corresponding alkanes due to increased molecular polarizability and stronger intermolecular forces [23] [29]. The terminal double bond in 1-tetratriacontene introduces additional electron density that enhances London dispersion interactions compared to the saturated analogue.

Chemical stability represents the most significant difference between the compounds. While tetratriacontane demonstrates high chemical inertness typical of saturated hydrocarbons, 1-tetratriacontene exhibits increased reactivity due to the presence of the π-electron system [24] [25]. The alkene is more susceptible to oxidation, addition reactions, and polymerization under appropriate conditions, making it potentially useful for chemical transformations not accessible with the saturated analogue.

Crystalline packing efficiency differs between the two compounds, with tetratriacontane achieving more optimal molecular arrangements in the solid state due to its uniform geometry [7] [11]. The terminal double bond in 1-tetratriacontene introduces local geometric distortions that slightly reduce packing density and may influence crystal morphology and mechanical properties of the solid material.

XLogP3

18.7

Exact Mass

476.532102169 g/mol

Monoisotopic Mass

476.532102169 g/mol

Heavy Atom Count

34

UNII

21R94CSF6W

Dates

Last modified: 08-10-2024

Explore Compound Types